

In-Depth Technical Guide to 3-Fluorobenzophenone

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Compound of Interest

Compound Name: 3-Fluorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluorobenzophenone**, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in modern drug discovery.

Core Compound Data

3-Fluorobenzophenone, with the empirical formula $C_{13}H_9FO$, is a solid organic compound.[1]
[2] The presence of a fluorine atom on one of the phenyl rings significantly influences its electronic properties and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[3][4][5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Fluorobenzophenone** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	200.21 g/mol	[1][2][6][7][8][9]
Molecular Formula	C ₁₃ H ₉ FO	[2][6][7][8][9]
CAS Number	345-69-7	[1][2][9]
Melting Point	48-52 °C	[8][9]
Appearance	White to light yellow powder	Acros Organics MSDS via PubChem
Solubility	Soluble in water and alcohols; insoluble in ethers.[1]	
Storage	Room temperature, protected from light.[1][2]	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Fluorobenzophenone** are crucial for its application in research and development. The following protocols are representative of standard laboratory procedures.

Synthesis of 3-Fluorobenzophenone

A common method for the synthesis of **3-Fluorobenzophenone** is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride.

Materials:

- Anhydrous fluorobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution

- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
- Cool the flask to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solvent.
- To this suspension, add fluorobenzene, followed by the dropwise addition of benzoyl chloride.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **3-Fluorobenzophenone** by recrystallization or column chromatography on silica gel.

Characterization of 3-Fluorobenzophenone

The identity and purity of the synthesized **3-Fluorobenzophenone** can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon and the aromatic carbons. The carbons on the fluorinated ring will show coupling with the fluorine atom.

2. Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1650\text{--}1670\text{ cm}^{-1}$. Additional peaks will be present for the C-F bond and aromatic C-H and C=C bonds.[\[1\]](#)

3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) at $m/z = 200.21$.

Applications in Drug Discovery and Medicinal Chemistry

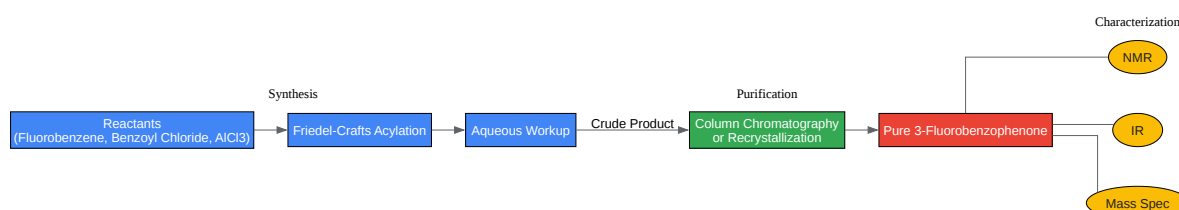
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[\[10\]](#) The introduction of a fluorine atom, as in **3-Fluorobenzophenone**, is a key strategy in modern drug design.[\[5\]](#) Fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[\[3\]\[4\]\[5\]](#) Consequently, **3-Fluorobenzophenone** serves as a versatile intermediate for the synthesis of novel therapeutic agents with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[\[10\]](#)

Safety and Handling

3-Fluorobenzophenone should be handled in accordance with good laboratory practices. It may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Fluorobenzophenone**.



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Caption: Experimental workflow for **3-Fluorobenzophenone**.

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